molecular formula C17H18F2N2OS B12926061 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one CAS No. 255898-11-4

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one

Cat. No.: B12926061
CAS No.: 255898-11-4
M. Wt: 336.4 g/mol
InChI Key: CHBMGMAGCOPBHF-UHFFFAOYSA-N
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Description

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with a cyclopentylsulfanyl group and a 2,6-difluorophenyl ethyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one exerts its effects depends on its interaction with specific molecular targets. Potential targets include:

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentylsulfanyl-6-[1-(2,6-difluorophenyl)ethyl]-5-methylpyrimidin-4(3H)-one: A closely related compound with a methyl group at the 5-position of the pyrimidinone core.

    2-(2,6-difluorophenyl)-4-(cyclopentylsulfanyl)pyrimidine: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and chemical properties.

Uniqueness

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is unique due to the combination of its cyclopentylsulfanyl group and the 2,6-difluorophenyl ethyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

CAS No.

255898-11-4

Molecular Formula

C17H18F2N2OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C17H18F2N2OS/c1-10(16-12(18)7-4-8-13(16)19)14-9-15(22)21-17(20-14)23-11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H,20,21,22)

InChI Key

CHBMGMAGCOPBHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)NC(=N1)SC2CCCC2)C3=C(C=CC=C3F)F

Origin of Product

United States

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